molecular formula C10H9ClN4O2S B4559407 ({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid

({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid

Cat. No.: B4559407
M. Wt: 284.72 g/mol
InChI Key: KKBPAQAALANIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Sulfanylacetic Acid Moiety: This step involves the reaction of the intermediate with thioglycolic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanylacetic acid moiety can participate in redox reactions, potentially modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    ({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)propionic acid: Similar structure but with a propionic acid moiety.

    ({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness

({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the chlorophenyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-7-1-3-8(4-2-7)15-9(12-13-14-15)5-18-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBPAQAALANIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
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({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
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({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid

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